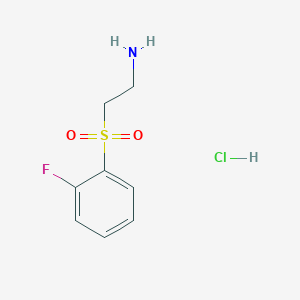
Clorhidrato de 2-(2-fluorobencenosulfonil)etan-1-amina
Descripción general
Descripción
2-(2-Fluorobenzenesulfonyl)ethan-1-amine hydrochloride is a useful research compound. Its molecular formula is C8H11ClFNO2S and its molecular weight is 239.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Fluorobenzenesulfonyl)ethan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Fluorobenzenesulfonyl)ethan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Ciencias de la vida
En las ciencias de la vida, este compuesto se puede utilizar en el estudio de las interacciones enzima-sustrato. El átomo de flúor puede actuar como una sonda en la espectroscopia de RMN de flúor, proporcionando información sobre los sitios de unión y activos de las enzimas, lo cual es valioso para comprender los procesos biológicos y diseñar inhibidores enzimáticos.
Cada una de estas aplicaciones aprovecha la estructura química única del Clorhidrato de 2-(2-fluorobencenosulfonil)etan-1-amina, que incluye un grupo sulfonilo unido a un anillo de benceno fluorado y una parte etanamina, para realizar una función específica en la investigación y el desarrollo científicos .
Mecanismo De Acción
Target of Action
The primary targets of 2-(2-Fluorobenzenesulfonyl)ethan-1-amine hydrochloride are currently unknown . This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems.
Result of Action
The molecular and cellular effects of 2-(2-Fluorobenzenesulfonyl)ethan-1-amine hydrochloride’s action are currently unknown . Future research will likely provide insights into these effects, contributing to our understanding of the compound’s potential therapeutic applications.
Actividad Biológica
2-(2-Fluorobenzenesulfonyl)ethan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : CHClFNOS
- Molecular Weight : 239.69 g/mol
- CAS Number : 2905-21-7
The biological activity of 2-(2-Fluorobenzenesulfonyl)ethan-1-amine hydrochloride is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The sulfonamide moiety is known to influence the compound's binding affinity and selectivity towards specific proteins.
Antitumor Activity
The compound's potential antitumor activity has not been extensively documented; however, related sulfonamide derivatives have shown promise against various cancer cell lines. For example, certain sulfonamide derivatives demonstrated cytotoxicity against human colon cancer cells and leukemia cell lines . This raises the possibility that 2-(2-Fluorobenzenesulfonyl)ethan-1-amine hydrochloride could exhibit similar effects.
Study on Influenza Virus Inhibition
In a controlled study, an aryl sulfonamide was shown to reduce the number of cells infected by influenza viruses significantly. The compound demonstrated an IC50 value of approximately 16.79 nM for viral protein expression inhibition in A549 cells . Although this study did not directly test 2-(2-Fluorobenzenesulfonyl)ethan-1-amine hydrochloride, it provides a relevant context for understanding the potential antiviral mechanisms of related compounds.
Structure-Activity Relationship (SAR)
A structure-activity relationship analysis revealed that modifications to the aniline moiety in sulfonamide compounds can significantly affect their biological activity. For instance, altering halogen positions on the aromatic ring led to variations in potency against viral infections . This suggests that similar modifications could be explored for enhancing the efficacy of 2-(2-Fluorobenzenesulfonyl)ethan-1-amine hydrochloride.
Data Tables
Propiedades
IUPAC Name |
2-(2-fluorophenyl)sulfonylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO2S.ClH/c9-7-3-1-2-4-8(7)13(11,12)6-5-10;/h1-4H,5-6,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYZATBPTDHCMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















